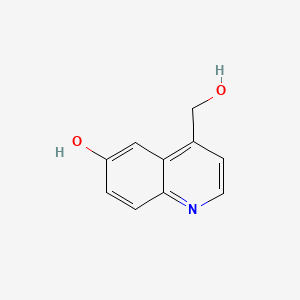![molecular formula C10H19N B575571 Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) CAS No. 192702-77-5](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- typically involves the use of specific starting materials and catalysts. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]heptane derivatives
- Other bicyclic amines
- Compounds with similar structural frameworks
Uniqueness
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
192702-77-5 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1 |
InChI-Schlüssel |
CBYXIIFIKSBHEY-SHTILUHOSA-N |
SMILES |
CC1(C2CCC(C2)(C1N)C)C |
Isomerische SMILES |
C[C@]12CC[C@H](C1)C(C2N)(C)C |
Kanonische SMILES |
CC1(C2CCC(C2)(C1N)C)C |
Synonyme |
Bicyclo[2.2.1]heptan-2-amine, 1,3,3-trimethyl-, (1S,4R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)
![tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B575493.png)
![Imidazo[2,1-d][1,3,5]oxadiazepine](/img/structure/B575494.png)




